molecular formula C10H14N2O4 B2876443 5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione CAS No. 94292-34-9

5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione

Cat. No.: B2876443
CAS No.: 94292-34-9
M. Wt: 226.232
InChI Key: KQGWDKDNHSCHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and continuous flow processes to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The exact pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione stands out due to its unique hydroxyl groups at positions 2 and 7, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-5-1-7-9(15)12-4-6(14)2-8(12)10(16)11(7)3-5/h5-8,13-14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGWDKDNHSCHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N3CC(CC3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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